molecular formula C25H47N7O8S B12549278 L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine CAS No. 870190-42-4

L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine

Cat. No.: B12549278
CAS No.: 870190-42-4
M. Wt: 605.8 g/mol
InChI Key: XCWRAKJCGNWYCC-VKESLTNKSA-N
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Description

L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine is a peptide compound composed of six amino acids: lysine, valine, leucine, cysteine, serine, and glycine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.

Properties

CAS No.

870190-42-4

Molecular Formula

C25H47N7O8S

Molecular Weight

605.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C25H47N7O8S/c1-13(2)9-16(29-25(40)20(14(3)4)32-21(36)15(27)7-5-6-8-26)23(38)31-18(12-41)24(39)30-17(11-33)22(37)28-10-19(34)35/h13-18,20,33,41H,5-12,26-27H2,1-4H3,(H,28,37)(H,29,40)(H,30,39)(H,31,38)(H,32,36)(H,34,35)/t15-,16-,17-,18-,20-/m0/s1

InChI Key

XCWRAKJCGNWYCC-VKESLTNKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired peptide quality.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural or functional properties, such as disulfide-bonded peptides or peptides with additional functional groups.

Scientific Research Applications

L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide can participate in signaling pathways by interacting with cellular receptors, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine: Similar in structure but with alanine instead of cysteine.

    L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine: Another similar compound with alanine replacing cysteine.

Uniqueness

L-Lysyl-L-valyl-L-leucyl-L-cysteinyl-L-serylglycine is unique due to the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and functionality, distinguishing it from similar peptides without cysteine.

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